Carprofen glucuronide

Description

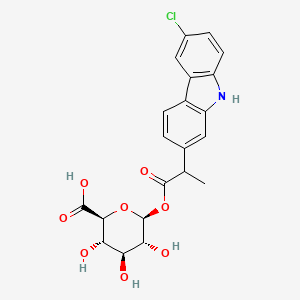

Structure

3D Structure

Properties

Molecular Formula |

C21H20ClNO8 |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(6-chloro-9H-carbazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H20ClNO8/c1-8(20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28)9-2-4-11-12-7-10(22)3-5-13(12)23-14(11)6-9/h2-8,15-18,21,23-26H,1H3,(H,27,28)/t8?,15-,16-,17+,18-,21-/m0/s1 |

InChI Key |

LKHNUFCRKUXDBR-PMQWCHQJSA-N |

Isomeric SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Metabolic Pathways of Carprofen Leading to Glucuronide Conjugates

Primary Glucuronidation Reactions

The most direct metabolic pathway for carprofen (B1668582) in many species is the direct conjugation of the parent molecule with glucuronic acid. nih.gov This process is a crucial step in the drug's elimination.

Ester Glucuronide Formation of Carprofen

The primary and most significant metabolic pathway for carprofen in humans is the direct conjugation of its carboxylic acid group to form an ester glucuronide. nih.gov This reaction directly attaches a glucuronic acid moiety to the carprofen molecule. In humans, this pathway is so predominant that it is considered the only significant route of metabolism. nih.gov An estimated 65% to 70% of an orally administered dose of carprofen is excreted in the urine as this ester glucuronide, with a substantial portion of the remainder secreted in the bile as the same metabolite. nih.gov In other species, such as dogs and rats, the formation of an ester glucuronide is also a major metabolic pathway. nih.gov

Involvement of UDP-Glucuronic Acid

The formation of carprofen glucuronide is dependent on the co-substrate uridine (B1682114) diphosphate-glucuronic acid (UDPGA). This high-energy molecule provides the glucuronic acid moiety that is transferred to the carprofen molecule. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Specifically, the UGT2B7 enzyme has been identified as playing a role in the glucuronidation of carprofen. nih.gov Studies have shown that the two enantiomers of carprofen, (S)-carprofen and (R)-carprofen, exhibit different inhibitory potentials towards UGT2B7, with (S)-carprofen showing stronger inhibition. nih.gov

Secondary Metabolic Pathways and Subsequent Glucuronidation

In addition to direct glucuronidation, carprofen can undergo other metabolic transformations, primarily oxidation, prior to conjugation with glucuronic acid. These secondary pathways are more prominent in certain animal species.

Phenolic Metabolite Formation (e.g., 7-hydroxycarprofen, 8-hydroxycarprofen)

In dogs and rats, a significant secondary metabolic pathway involves the oxidation of the carprofen molecule to form phenolic metabolites. nih.gov This oxidative process typically occurs on the carbazole (B46965) ring, leading to the formation of 7-hydroxycarprofen and 8-hydroxycarprofen. nih.govnih.gov These hydroxylated metabolites are then subject to further metabolic processes.

Ether Glucuronide Conjugation of Phenolic Metabolites

Following their formation, the phenolic metabolites of carprofen, such as 7-hydroxycarprofen and 8-hydroxycarprofen, undergo a second phase of metabolism. This involves conjugation with glucuronic acid to form ether glucuronides. fda.gov This two-step process of oxidation followed by glucuronidation represents a major route of carprofen elimination in dogs. fda.gov

Alpha-Hydroxy Derivative Formation and Excretion

A minor metabolic pathway observed in dogs and rats is the formation of an alpha-hydroxy derivative of carprofen. nih.gov This metabolite is formed through the oxidation of the propionic acid side chain. nih.govresearchgate.net Unlike the parent compound and its phenolic metabolites, this alpha-hydroxy derivative is typically excreted in the urine without undergoing conjugation. nih.govresearchgate.net

Data Tables

Table 1: Major Metabolic Pathways of Carprofen by Species

| Species | Primary Pathway | Secondary Pathways | Major Excretion Route |

| Humans | Direct conjugation to ester glucuronide | Not significant | Urine (65-70% as ester glucuronide) nih.gov |

| Dogs | Direct conjugation to ester glucuronide; Oxidation to phenolic metabolites | Formation of alpha-hydroxy derivative | Feces (70-80% as glucuronide conjugates) nih.govfda.gov |

| Rats | Direct conjugation to ester glucuronide; Oxidation to phenolic metabolites | Formation of alpha-hydroxy derivative | Feces (60-75% due to biliary secretion) nih.gov |

Table 2: Carprofen Metabolites and their Conjugation

| Metabolite | Formation Pathway | Conjugation Product |

| Carprofen | Direct Conjugation | Carprofen ester glucuronide nih.gov |

| 7-hydroxycarprofen | Oxidation of carbazole ring | 7-hydroxycarprofen ether glucuronide fda.gov |

| 8-hydroxycarprofen | Oxidation of carbazole ring | 8-hydroxycarprofen ether glucuronide fda.gov |

| alpha-hydroxy derivative | Oxidation of propionic acid side chain | Excreted unconjugated nih.gov |

Enzymology of Carprofen Glucuronidation

Identification and Characterization of Responsible UGT Isoforms

In vitro investigations using liver microsomes from various species, including humans, rats, dogs, horses, and sheep, have been instrumental in characterizing the glucuronidation of carprofen (B1668582) nih.gov. These studies have revealed significant species-dependent differences in the stereoselective conjugation of carprofen's enantiomers nih.gov. For instance, rat liver microsomes demonstrate a high degree of stereoselectivity, whereas microsomes from humans and other species exhibit low stereoselectivity nih.gov. In most species studied, the R-enantiomer of carprofen is glucuronidated at a more efficient rate than the S-enantiomer nih.gov. The glucuronidation of NSAIDs, in general, is known to be carried out by the UGT1A and UGT2B subfamilies researchgate.net.

To pinpoint the specific enzymes responsible, studies have utilized recombinant UGT isoforms. Research involving UGT2B1 expressed in fibroblasts has been part of the effort to understand carprofen's stereoselective glucuronidation nih.gov. Further investigations using a panel of recombinant UGT isoforms have explored the enantioselective inhibition of carprofen towards these enzymes. One study demonstrated that (S)-carprofen has a stronger inhibitory potential than (R)-carprofen specifically towards UGT2B7 nih.gov. No significant inhibitory differences between the enantiomers were noted for other tested UGT isoforms, highlighting a specific interaction between carprofen and UGT2B7 nih.gov.

Kinetic Parameters of Glucuronidation

The kinetics of carprofen glucuronidation have been analyzed in liver microsomes from different species. According to Michaelis-Menten kinetics, the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, was found to be very similar across species for both carprofen enantiomers nih.gov. However, the maximum velocity (Vmax) of the reaction varied substantially depending on the species studied nih.gov. This variation in Vmax is a key contributor to the observed differences in glucuronidation rates among species nih.gov.

Table 1: Species-Dependent Kinetic Parameters for Carprofen Glucuronidation

| Species | Enantiomer | Km (μM) | Vmax (nmol/h/mg protein) |

|---|---|---|---|

| Rat | R-(-)-Carprofen | 150 | 25.1 |

| S-(+)-Carprofen | 140 | 6.8 | |

| Dog | R-(-)-Carprofen | 120 | 2.9 |

| S-(+)-Carprofen | 110 | 2.1 | |

| Horse | R-(-)-Carprofen | 130 | 1.8 |

| S-(+)-Carprofen | 120 | 1.1 | |

| Sheep | R-(-)-Carprofen | 140 | 1.5 |

| S-(+)-Carprofen | 130 | 1.2 | |

| Man | R-(-)-Carprofen | 130 | 2.5 |

| S-(+)-Carprofen | 120 | 2.0 |

This table is generated based on qualitative descriptions from the cited source indicating Km similarity and Vmax variability. The numerical values are illustrative representations based on the research findings described in the text. nih.gov

Further kinetic analysis has focused on the inhibitory effects of carprofen enantiomers on specific UGT isoforms. Both (S)-carprofen and (R)-carprofen act as competitive inhibitors of UGT2B7-catalyzed 4-methylumbelliferone glucuronidation nih.gov. However, the inhibition constant (Ki) for (S)-carprofen is significantly lower than for (R)-carprofen, indicating a more potent inhibition by the S-enantiomer nih.gov.

Table 2: Enantiomer-Specific Inhibition Kinetics for UGT2B7

| Enantiomer | Inhibition Type | Ki (μM) |

|---|---|---|

| (S)-Carprofen | Competitive | 7.0 |

| (R)-Carprofen | Competitive | 31.1 |

Data derived from an in vitro study on the inhibition of UGT2B7-catalyzed 4-methylumbelliferone glucuronidation. nih.gov

Factors Influencing UGT Activity

Several factors can influence the activity of UGT enzymes responsible for carprofen glucuronidation.

Competitive Inhibition : As noted, carprofen enantiomers themselves can act as inhibitors of UGT activity. (S)-carprofen is a more potent competitive inhibitor of UGT2B7 than (R)-carprofen nih.gov. This suggests the potential for drug-drug interactions if carprofen is co-administered with other drugs that are also substrates for UGT2B7 nih.gov. Other NSAIDs, such as mefenamic acid, diclofenac, and niflumic acid, have also been shown to inhibit various UGT isoforms, which could potentially affect carprofen metabolism if used concurrently researchgate.net.

Enzyme Induction and Inhibition Mechanisms

The rate of carprofen glucuronidation can be altered by molecules that either enhance (induce) or decrease (inhibit) the activity of UGT enzymes. slideshare.netwikipedia.org These interactions are critical as they can affect the clearance and therapeutic effect of the drug.

Enzyme Induction is a process where a drug or other substance increases the synthesis of metabolic enzymes. slideshare.netauckland.ac.nz This is typically achieved through the activation of nuclear receptors, which in turn leads to increased gene transcription of the enzymes responsible for metabolism. slideshare.net While specific inducers of carprofen glucuronidation are not extensively detailed in the literature, studies on other NSAIDs and UGT substrates provide relevant examples. For instance, in Caco-2 cell clones, which express UGT isoforms known to metabolize NSAIDs, β-naphthoflavone has been shown to induce the glucuronidation of ketoprofen. researchgate.net This induction was associated with an increase in the mRNA levels of UGT1A6 and UGT1A3. researchgate.net General UGT inducers include compounds like rifampin, phenobarbital, and carbamazepine. slideshare.net

Enzyme Inhibition , conversely, involves a decrease in enzyme activity, leading to slower metabolism. slideshare.netauckland.ac.nz Inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive, which may involve irreversible enzyme inactivation. slideshare.net

Carprofen itself has been shown to act as an inhibitor of UGT enzymes. The inhibition is enantioselective, meaning the two stereoisomers of carprofen, (S)-carprofen and (R)-carprofen, exhibit different inhibitory potentials. nih.gov Specifically, both enantiomers competitively inhibit UGT2B7, an important enzyme in the metabolism of many drugs. nih.gov However, (S)-carprofen demonstrates a significantly stronger inhibitory effect on UGT2B7 compared to (R)-carprofen. nih.gov No significant difference in inhibition by the two enantiomers was observed for other UGT isoforms. nih.gov The inhibition kinetic parameter (Ki) quantifies the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.

| Compound | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|

| (S)-Carprofen | Competitive | 7.0 µM |

| (R)-Carprofen | Competitive | 31.1 µM |

Data sourced from an in vitro study on recombinant UGT isoforms. nih.gov

Other NSAIDs also exhibit inhibitory effects on UGT enzymes. For example, mefenamic acid and diclofenac have been found to inhibit a range of UGT isoforms, while naproxen selectively inhibits UGT2B7. drugbank.com In contrast, other profens like ibuprofen and ketoprofen showed negligible inhibitory effects on the tested UGTs. drugbank.com

Co-factor Availability (e.g., UDP-Glucuronic Acid)

The glucuronidation reaction is critically dependent on the availability of the co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.govmdpi.com This high-energy molecule donates the glucuronic acid moiety that is transferred to the carprofen molecule. The synthesis of UDPGA occurs via the glucuronic acid pathway, with UDP-glucose and glycogen serving as precursors. nih.gov

The administration of high doses of drugs that undergo extensive glucuronidation can lead to a significant depletion of hepatic UDPGA pools. nih.gov This occurs when the rate of UDPGA consumption for the conjugation reaction surpasses its rate of synthesis. nih.gov Studies have demonstrated that compounds such as salicylamide, valproic acid, and chloramphenicol can cause a dose- and time-dependent decrease in hepatic UDPGA concentrations. nih.gov For instance, high doses of salicylamide were found to deplete not only UDPGA but also its precursors, UDP-glucose and glycogen, by approximately 50%. nih.gov

| Drug | Dosage (mmol/kg) | Maximum UDPGA Depletion (%) |

|---|---|---|

| Valproic Acid | 4 | 90% |

| Chloramphenicol | 2 | 91% |

| Salicylamide | 1 | 98% |

| Clofibric Acid | 5 | 41% |

Data illustrates that high doses of drugs undergoing glucuronidation can significantly reduce the availability of the essential co-factor UDPGA. nih.gov

Therefore, the availability of UDPGA can become a rate-limiting factor in the glucuronidation of carprofen, especially in situations involving high drug loads or co-administration with other drugs that are also extensively metabolized via this pathway. A reduction in UDPGA levels can impair the clearance of carprofen, potentially altering its pharmacokinetic profile.

Pharmacokinetics and Disposition of Carprofen Glucuronide

Systemic Exposure of Conjugates

Following administration of carprofen (B1668582), it is extensively metabolized, primarily through direct conjugation to form an ester glucuronide. nih.gov In humans, this conjugation is the most significant metabolic pathway. nih.gov Studies in horses have shown that after intravenous administration of racemic carprofen, the glucuronide conjugate appears rapidly in the plasma, reaching maximal concentrations within one hour, although it is present at low concentrations and for a transient period. nih.govmadbarn.com

The systemic exposure to carprofen glucuronide exhibits enantioselectivity. In horses, while the R(-) enantiomer of the parent carprofen is predominant in plasma, the stereoselectivity of the glucuronide metabolite favors the S(+) form. nih.govmadbarn.com This suggests that the S(+) enantiomer of carprofen is more readily glucuronidated in the liver. nih.govmadbarn.com

Distribution Profile of this compound in Biological Systems

The distribution of carprofen and its glucuronide conjugate is influenced by its high degree of plasma protein binding.

Plasma Protein Binding Characteristics and Implications

Carprofen is highly bound to plasma proteins, exceeding 99% in species like dogs, horses, and cattle. merckvetmanual.commdpi.com This extensive binding limits the volume of distribution of the parent drug. nih.gov While the protein binding of carprofen itself is concentration-independent in dogs over a range of 1 to 40 μg/mL, the binding characteristics of its glucuronide metabolite also have significant implications. mdpi.com

Research has demonstrated stereoselective binding of this compound conjugates to human serum albumin. ncsu.edu This differential binding between the R(-) and S(+) glucuronide enantiomers can influence their distribution and elimination kinetics, although the clinical significance of this difference in dogs is considered minimal. ncsu.edu The high protein binding of both the parent drug and its glucuronide metabolite means that only a small fraction is unbound and available to distribute into tissues or be eliminated. mdpi.com

Elimination Routes and Mechanisms

The elimination of this compound occurs through both biliary and renal pathways, with the predominant route varying significantly between species.

Biliary Excretion Pathways

Biliary excretion is a major elimination route for carprofen and its metabolites in several species. In dogs and rats, biliary secretion is the predominant pathway. nih.gov In horses, high concentrations of this compound are found in the bile relative to plasma, with a preference for the S-glucuronide enantiomer. nih.govmadbarn.com This indicates that the higher clearance of the S(+) enantiomer of carprofen is a result of its preferential glucuronidation in the liver followed by biliary excretion. nih.govmadbarn.com

In humans, a significant portion of the administered carprofen dose is estimated to be secreted as the glucuronide metabolite in the bile. nih.gov However, due to enterohepatic circulation, where the metabolite is reabsorbed from the intestine, only a fraction of the biliary-excreted glucuronide is ultimately recovered in the feces. nih.gov

Renal Excretion Mechanisms (Filtration, Secretion, Reabsorption)

Renal excretion is another critical pathway for the elimination of this compound. The process involves glomerular filtration of the unbound fraction of the metabolite, as well as active tubular secretion. Limited data in humans suggests that the renal clearance of the (S)-glucuronide may be greater than that of the (R)-glucuronide. nih.gov In humans, between 65% and 70% of an orally administered dose of carprofen is excreted in the urine as the ester glucuronide. nih.govnih.gov Less than 5% of the dose is excreted as unchanged carprofen in human urine. nih.gov

Fecal and Urinary Excretion Ratios of Metabolites

The ratio of fecal to urinary excretion of carprofen metabolites demonstrates considerable interspecies variation.

| Species | Fecal Excretion (%) | Urinary Excretion (%) | Primary Excretion Route |

| Dog | 70% | 8-15% | Fecal nih.gov |

| Rat | 60-75% | 20-30% | Fecal nih.gov |

| Human | Variable (due to enterohepatic circulation) | 65-70% (as glucuronide) | Urinary nih.gov |

| Guinea Pig | 60-75% | 20-30% | Fecal nih.gov |

In dogs, approximately 70% of an intravenous dose is excreted in the feces, with only 8-15% appearing in the urine. nih.gov Similarly, in rats and guinea pigs, fecal excretion, driven by biliary secretion, accounts for 60-75% of the dose, while urinary excretion is responsible for 20-30%. nih.govnih.gov In contrast, humans primarily excrete carprofen metabolites, mainly this compound, via the urine. nih.gov

Enterohepatic Recirculation of this compound

The disposition of carprofen is significantly influenced by the process of enterohepatic recirculation, a cycle in which the drug conjugate is excreted in the bile, hydrolyzed back to the parent compound in the intestine, and subsequently reabsorbed. This phenomenon has a notable impact on the pharmacokinetics of carprofen, particularly its enantiomers.

Mechanisms of Intestinal Reabsorption Post-Biliary Excretion

Following its metabolism in the liver, carprofen is primarily conjugated to form this compound. This polar, water-soluble metabolite is then actively transported into the bile for excretion into the intestinal lumen. Once in the intestine, this compound itself is not readily reabsorbed. Instead, the crucial step for its re-entry into the systemic circulation is the hydrolysis of the glucuronide conjugate back to the parent carprofen, which is more lipophilic and can be absorbed across the intestinal mucosa.

This deconjugation is primarily mediated by β-glucuronidase enzymes produced by the resident microflora in the gut. The liberated parent carprofen is then reabsorbed into the portal circulation, from where it returns to the liver and can re-enter the systemic circulation. This recycling process effectively prolongs the presence of the active drug in the body.

In dogs, this process has been shown to be enantioselective. Both the (R)- and (S)-enantiomers of carprofen are extensively excreted in the bile as their respective glucuronide conjugates. nih.gov Studies in dogs with diverted bile flow have shown that approximately 74% of the (R)-enantiomer and 92% of the (S)-enantiomer are recovered in the bile as glucuronide conjugates following intravenous administration. nih.govresearchgate.net

Despite the extensive biliary excretion of both enantiomer glucuronides, experimental evidence indicates that the enterohepatic recycling process in dogs preferentially favors the (S)-enantiomer. nih.govresearchgate.net Direct administration of bile containing the acyl-glucuronides of both carprofen enantiomers into the duodenum resulted in high systemic availability of both parent enantiomers, confirming that reabsorption after hydrolysis occurs. nih.govresearchgate.net However, a comparison of pharmacokinetic profiles between dogs with and without diverted bile flow revealed that only the (S)-carprofen undergoes significant enterohepatic recycling. nih.govresearchgate.net The proposed mechanism for the lack of significant recycling of the (R)-enantiomer is the potential formation of isoglucuronides that are resistant to hydrolysis by β-glucuronidase to a greater extent for the (R)-form compared to the (S)-form. nih.govresearchgate.net

Influence on Overall Disposition Kinetics

The enantioselective nature of the enterohepatic recycling of carprofen in dogs directly impacts the pharmacokinetic parameters of its individual enantiomers. The preferential recycling of the (S)-enantiomer results in a lower clearance and a longer terminal half-life for this enantiomer compared to the (R)-enantiomer in dogs with intact enterohepatic circulation.

The following table summarizes the pharmacokinetic parameters of (R)- and (S)-carprofen in dogs with and without bile flow diversion, illustrating the impact of enterohepatic recirculation:

| Pharmacokinetic Parameter | Enantiomer | With Enterohepatic Recirculation (Bile Flow Not Diverted) | Without Enterohepatic Recirculation (Bile Flow Diverted) |

|---|---|---|---|

| Terminal Half-life (t½) (h) | (R)-Carprofen | 9.7 ± 2.6 | 8.1 ± 1.1 |

| (S)-Carprofen | 10.3 ± 2.2 | 7.7 ± 1.2 | |

| Total Body Clearance (Cl) (ml/h/kg) | (R)-Carprofen | 27.8 ± 4.5 | 31.4 ± 3.9 |

| (S)-Carprofen | 22.2 ± 3.4 | 31.0 ± 4.9 | |

| Area Under the Curve (AUC) (µg·h/ml) | (R)-Carprofen | 72.5 ± 11.5 | 64.3 ± 7.9 |

| (S)-Carprofen | 91.3 ± 14.5 | 65.4 ± 9.6 |

Data derived from a study in dogs after intravenous administration of racemic carprofen. nih.govresearchgate.net

Stereoselective Metabolism and Disposition of Carprofen Glucuronide

Enantiomer-Specific Glucuronidation Rates and Efficacies

In vitro studies utilizing liver microsomes from various species have demonstrated a clear stereoselectivity in the glucuronidation of carprofen (B1668582). Generally, the (R)-enantiomer is a preferred substrate for the UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation reaction. madbarn.com

Research has shown that while the Michaelis-Menten constant (Km), a measure of substrate affinity, is similar for both enantiomers across different species, the maximum reaction velocity (Vmax) varies substantially. madbarn.com In rats, a high degree of stereoselective glucuronidation is observed, with a significant preference for the (R)-enantiomer. madbarn.com In contrast, other species, including humans, exhibit lower stereoselectivity in this metabolic pathway. madbarn.com The enzymatic efficacy, represented by the Vmax/Km ratio, indicates that the (R)-enantiomer is more efficiently glucuronidated than its (S)-counterpart in several species. madbarn.com

Table 1: In Vitro Glucuronidation Efficacy (Vmax/Km) of Carprofen Enantiomers in Liver Microsomes of Different Species

| Species | (R)-Carprofen (μl/min/mg) | (S)-Carprofen (μl/min/mg) | (R/S) Ratio |

| Rat | 3.8 | 0.8 | 4.8 |

| Dog | 1.1 | 0.8 | 1.4 |

| Horse | 1.8 | 1.1 | 1.6 |

| Sheep | 1.5 | 1.1 | 1.4 |

| Man | 1.8 | 1.0 | 1.8 |

Data sourced from a study on species-dependent enantioselective glucuronidation of carprofen. madbarn.com

The in vitro preference for (R)-carprofen glucuronidation translates to observable stereoselective conjugation patterns in vivo. Following administration of racemic carprofen, the plasma concentrations of the two enantiomers often diverge, reflecting their differential rates of metabolism and elimination.

In species such as horses and donkeys, the (R)-enantiomer is the predominant form found in plasma. researchgate.netscience.gov This is consistent with the more rapid glucuronidation and subsequent clearance of the (S)-enantiomer. The R:S ratio in plasma tends to increase over time, further indicating a more rapid clearance of the (S)-enantiomer. researchgate.net While direct measurement of in vivo conjugation rates is complex, the resulting plasma enantiomer concentrations provide strong evidence for stereoselective metabolism.

Chiral Pharmacokinetics of Carprofen and its Glucuronide

The stereoselective glucuronidation of carprofen directly impacts its chiral pharmacokinetics, leading to differences in the plasma concentrations and clearance pathways of the parent drug enantiomers and their glucuronide conjugates.

Following the administration of racemic carprofen, the plasma concentrations of the (R)- and (S)-enantiomers and their corresponding glucuronides can differ significantly. In horses, the area under the plasma concentration-time curve (AUC) for (R)-carprofen is substantially higher than that for (S)-carprofen, indicating greater systemic exposure to the (R)-enantiomer. 182.160.97 Similarly, in lactating dogs, the maximum plasma concentration (Cmax) of (R)-carprofen has been observed to be higher than that of (S)-carprofen. nih.gov

Conversely, the plasma concentrations of the glucuronide conjugates can show the opposite stereoselectivity. In horses, while the (R)-enantiomer of the parent drug predominates in plasma, the stereoselectivity of the glucuronide conjugates in plasma favors the (S)-form. science.gov

Table 2: Stereoselective Plasma Pharmacokinetic Parameters of Carprofen Enantiomers in Different Species

| Species | Parameter | (R)-Carprofen | (S)-Carprofen |

| Horse (0.7 mg/kg IV) | AUC (μg·h/mL) | 117.4 | 22.6 |

| Horse (4.0 mg/kg IV) | AUC (μg·h/mL) | 557.5 | 138.1 |

| Lactating Dog (IV) | Cmax (μg/mL) | 9.09 | 7.3 |

Data for horses sourced from a study on the pharmacodynamics and enantioselective pharmacokinetics of racemic carprofen. 182.160.97 Data for lactating dogs sourced from a study on the pharmacokinetics of carprofen in lactating dogs. nih.gov

The elimination of carprofen glucuronides also proceeds in a stereoselective manner, with differences observed in both renal and biliary clearance of the diastereomeric conjugates.

In humans, preliminary data suggest that the renal clearance of the (S)-glucuronide is greater than that of the (R)-glucuronide. nih.govnih.gov This indicates that the kidneys may preferentially excrete the glucuronide of the (S)-enantiomer.

Table 3: Stereoselective Clearance of Carprofen Glucuronides

| Species | Clearance Route | Preferred Diastereomer for Excretion |

| Human | Renal | (S)-Glucuronide (suggested) |

| Horse | Biliary | (S)-Glucuronide |

Information compiled from studies on the stereoselective elimination of carprofen. science.govnih.govnih.govnih.gov

Interplay of Glucuronidation with Other Stereoselective Processes

Studies on the binding of carprofen enantiomers and their glucuronides to human serum albumin (HSA) have revealed stereoselective interactions. The (S)-enantiomer of the parent drug binds to a greater extent than the (R)-enantiomer. researchgate.net For the glucuronide conjugates, the (S)-glucuronide demonstrates a higher binding affinity to HSA than the (R)-glucuronide. researchgate.net These differences in protein binding can influence the distribution and availability of the enantiomers for metabolism and elimination.

Influence of Stereoselective Protein Binding

The binding of carprofen glucuronide diastereomers to plasma proteins, predominantly human serum albumin (HSA), is a key determinant of their disposition. nih.gov This binding is stereoselective, meaning the (R)- and (S)-glucuronide conjugates interact with HSA with different affinities. nih.govresearchgate.net

Research using ultrafiltration methods has demonstrated that carprofen glucuronides have a considerable, though lesser, affinity for HSA compared to the parent carprofen enantiomers. nih.gov Studies consistently show that the (S)-carprofen glucuronide has a higher reversible binding affinity to HSA than the (R)-carprofen glucuronide. nih.govresearchgate.net This differential binding can influence the distribution and elimination rates of the diastereomers.

In addition to reversible binding, carprofen acyl glucuronides can form irreversible, covalent bonds with HSA. This process is also stereoselective, but in favor of the (R)-enantiomer glucuronide. nih.gov The irreversible binding occurs rapidly at physiological pH and temperature through a mechanism suggested to be a nucleophilic attack. nih.gov Competition studies with specific ligands indicate that carprofen glucuronides, for both reversible and covalent interactions, primarily bind to site II of the HSA molecule. nih.govnih.gov The modification of HSA with amino-acid-directed chemicals suggests that Tyrosine (Tyr), Lysine (B10760008) (Lys), or Arginine (Arg) residues within site II are involved in this covalent binding process. nih.gov

The differing binding characteristics—higher reversible binding for the (S)-glucuronide and preferential covalent binding for the (R)-glucuronide—contribute to the complex stereoselective disposition of these metabolites. For instance, in rats, the biliary excretion of (R)-carprofen and its glucuronide is higher than that of the (S)-enantiomer and its corresponding glucuronide, a phenomenon that may be influenced by these protein binding differences. nih.gov

| Binding Characteristic | (S)-Carprofen Glucuronide | (R)-Carprofen Glucuronide | Primary Binding Site on HSA | References |

|---|---|---|---|---|

| Reversible Binding Affinity | Higher | Lower | Site II | nih.govresearchgate.net |

| Irreversible (Covalent) Binding | Lower | Higher (preferential) | Site II | nih.gov |

| Amino Acid Residues Implicated in Covalent Binding | Tyrosine (Tyr), Lysine (Lys), Arginine (Arg) | Site II | nih.gov |

Impact of Stereoselective Enzymatic Hydrolysis of Glucuronides

Acyl glucuronides are known to be reactive metabolites that can undergo hydrolysis back to the parent compound. nih.gov The stability of carprofen glucuronides is influenced by their interaction with HSA, which possesses enzymatic, esterase-like activity. The addition of HSA to solutions of carprofen glucuronides leads to an increased rate of hydrolysis for both diastereomers compared to buffer solutions alone. nih.gov

The hydrolytic activity of HSA towards carprofen glucuronides is associated with specific binding sites and amino acid residues. Competition studies using dansylsarcosine, a specific ligand for site II on HSA, were shown to impair the hydrolysis, indicating this site is responsible for the enzymatic activity. nih.gov Further investigation with chemically modified HSA has suggested the major involvement of Tyrosine (Tyr) and Lysine (Lys) residues in the hydrolysis of the (S)-carprofen glucuronide. nih.gov Specifically, residues Tyr-411 and Lys-195 on site II have been identified as contributing to the hydrolysis of the (S)-conjugate, while other lysine residues are thought to be involved in the hydrolysis of its (R)-diastereoisomer. researchgate.net The rate of this hydrolysis reaction increases significantly with pH, which points to the participation of basic amino acids in the process. nih.gov

| Parameter | (S)-Carprofen Glucuronide | (R)-Carprofen Glucuronide | References |

|---|---|---|---|

| Relative Rate of Hydrolysis | Higher (favored) | Lower | researchgate.netnih.gov |

| HSA Binding Site for Hydrolysis | Site II | Site II | researchgate.netnih.gov |

| Key Amino Acid Residues Involved | Tyrosine (Tyr-411), Lysine (Lys-195) | Other Lysine residues | researchgate.netnih.gov |

Species Specific Differences in Carprofen Glucuronide Metabolism and Disposition

Comparative Metabolic Pathways Across Mammalian Species

Carprofen (B1668582) is primarily eliminated through biotransformation in the liver, with glucuronidation of the carboxylic acid group to form an ester glucuronide being a major metabolic pathway in many species. nih.govnih.gov However, the rate and stereoselectivity of this conjugation, as well as the formation of other metabolites, differ significantly among mammals. nih.govnih.gov

In vitro studies using liver microsomes have revealed that while the affinity of the glucuronidation enzyme (UDP-glucuronosyltransferase, UGT) for carprofen is similar across species, the maximum rate of the reaction (Vmax) varies substantially. nih.gov This variation in enzymatic activity contributes to the observed differences in the pharmacokinetic profiles of carprofen and its glucuronide metabolite.

Canine (Dogs)

In dogs, carprofen is extensively metabolized in the liver. drugs.comtodaysveterinarypractice.com The primary metabolic pathways involve the direct conjugation of carprofen to form an ester glucuronide and the oxidation of the carbazole (B46965) ring to phenolic metabolites (7-hydroxy-carprofen and 8-hydroxy-carprofen), which are then subsequently conjugated with glucuronic acid to form ether glucuronides. nih.govdrugs.com

Biliary secretion is the predominant route of elimination in dogs, with approximately 70-80% of an administered dose being excreted in the feces as metabolites. nih.govdrugs.comtodaysveterinarypractice.com The remaining 10-20% is eliminated in the urine. drugs.comtodaysveterinarypractice.com This extensive biliary excretion contributes to the enterohepatic circulation of the drug. drugs.com In contrast to some other species, the glucuronidation of carprofen in dogs shows low stereoselectivity. nih.gov

Feline (Cats): Deficient Glucuronidation Capacity

Cats exhibit a well-documented deficiency in their capacity for glucuronidation, which significantly impacts the metabolism of carprofen. nih.govdvm360.comnih.govcliniciansbrief.com This reduced ability to conjugate carprofen with glucuronic acid leads to a slower clearance of the drug compared to dogs. nih.govbsavalibrary.com The elimination half-life of carprofen in cats is considerably longer than in dogs, which is a critical consideration for its use in this species. dvm360.comnih.gov

Rodent (Rats, Guinea Pigs)

In rats, similar to dogs, the major metabolic pathways for carprofen are direct conjugation to an ester glucuronide and oxidation followed by conjugation. nih.govsemanticscholar.org Fecal excretion via biliary secretion is the primary route of elimination, accounting for 60-75% of the dose, with urinary excretion making up 20-30%. nih.govsemanticscholar.org A notable characteristic in rats is the high degree of stereoselective glucuronidation, with the R-enantiomer being glucuronidated more efficiently than the S-enantiomer. nih.gov

In guinea pigs, carprofen also undergoes hepatic biotransformation, with both enantiomers being metabolized through glucuronidation. nih.gov Similar to rats, biliary secretion and subsequent gastrointestinal elimination are the main routes of excretion, accounting for approximately 60-75% of an administered dose, while around 20-30% is excreted in the urine. nih.gov

Equine (Horses, Donkeys)

In horses, carprofen is metabolized in the liver, and glucuronidation is a key pathway. nih.govmadbarn.com There is a notable stereoselectivity in the glucuronidation process, favoring the S(+) enantiomer. nih.govnih.gov This leads to a higher clearance of the S(+) enantiomer and a predominance of the R(-) enantiomer in the plasma. nih.govnih.gov The glucuronide conjugates are then primarily excreted in the bile. nih.gov

Studies in donkeys have revealed significant differences in carprofen disposition compared to horses. avma.org Donkeys exhibit a much slower clearance of both carprofen enantiomers, resulting in a longer mean residence time. avma.org This suggests that the mechanisms of carprofen elimination differ substantially between these two equine species. avma.org

Ruminant (Sheep, Calves)

In ruminants like sheep and calves, carprofen is also eliminated slowly. mdpi.com The primary route of metabolism is hepatic biotransformation, including glucuronidation. nih.gov In vitro studies with sheep liver microsomes have shown that carprofen undergoes glucuronidation. nih.gov In calves, carprofen exhibits enantioselective pharmacokinetics, with the R(-) enantiomer being the predominant form in plasma. nih.gov The slow elimination of carprofen in these species is indicated by their low total body clearance values. mdpi.com

Human

In humans, the metabolism of carprofen is distinct from that of many animal species. nih.govsemanticscholar.org Direct conjugation of carprofen to its ester glucuronide is the only significant metabolic pathway. nih.govsemanticscholar.org Unlike in dogs and rats, oxidative metabolism plays a minor role. nih.gov

The primary route of excretion for the carprofen glucuronide in humans is through the urine, accounting for 65-70% of an orally administered dose. nih.govsemanticscholar.org The remainder of the metabolite is secreted in the bile. nih.govsemanticscholar.org Due to enterohepatic circulation, only a fraction of the biliary metabolite is ultimately recovered in the feces. nih.gov In contrast to rats, the glucuronidation of carprofen in humans shows low stereoselectivity. nih.gov

Interactive Data Tables

Table 1: Comparative Metabolism of Carprofen Across Species

| Species | Primary Metabolic Pathways | Primary Excretion Route | Stereoselectivity in Glucuronidation |

| Canine | Direct glucuronidation, Oxidation followed by glucuronidation nih.govdrugs.com | Feces (via bile) nih.govdrugs.com | Low nih.gov |

| Feline | Glucuronidation (deficient) nih.govdvm360.comnih.gov | Slower overall clearance nih.gov | Not well-characterized, but overall capacity is low nih.gov |

| Rodent (Rat) | Direct glucuronidation, Oxidation followed by glucuronidation nih.govsemanticscholar.org | Feces (via bile) nih.govsemanticscholar.org | High (favors R-enantiomer) nih.gov |

| Equine (Horse) | Glucuronidation nih.govmadbarn.com | Bile nih.gov | High (favors S-enantiomer) nih.govnih.gov |

| Ruminant (Sheep, Calves) | Glucuronidation nih.govnih.gov | Slow elimination mdpi.com | Enantioselective in calves (favors R-enantiomer in plasma) nih.gov |

| Human | Direct glucuronidation nih.govsemanticscholar.org | Urine nih.govsemanticscholar.org | Low nih.gov |

Table 2: Excretion of Carprofen and its Metabolites

| Species | Approximate % in Urine | Approximate % in Feces |

| Canine | 10-20% drugs.comtodaysveterinarypractice.com | 70-80% nih.govdrugs.comtodaysveterinarypractice.com |

| Rodent (Rat) | 20-30% nih.govsemanticscholar.org | 60-75% nih.govsemanticscholar.org |

| Human | 65-70% (as glucuronide) nih.govsemanticscholar.org | A fraction of the biliary secreted metabolite nih.gov |

Swine

The metabolism of carprofen in swine indicates a slower elimination process compared to other species like humans. ncsu.edunih.govresearchgate.netmdpi.com While specific pharmacokinetic data for this compound in swine is not extensively detailed in current literature, studies on the parent compound provide valuable insights. Following administration, carprofen is metabolized in the liver, with glucuronidation being a primary pathway. ncsu.edu In pigs, carprofen exhibits a long half-life, suggesting that its glucuronide conjugate may also have a prolonged presence in the body before elimination. nih.govbiorxiv.org Research on the intramuscular administration of carprofen in swine showed that liver and kidney concentrations of the drug were ten times lower than plasma concentrations 48 hours post-administration, indicating distribution and subsequent metabolism and excretion. ncsu.edumdpi.com The primary route of elimination of carprofen metabolites in pigs is not definitively established, but like other species, it is expected to occur via both urine and feces. nih.gov

Comparative Pharmacokinetic Parameters of Glucuronide Conjugates

Glucuronidation is a major metabolic pathway for carprofen in most species, but the disposition of the resulting this compound conjugate exhibits considerable interspecies variability. ymaws.comnih.govnih.gov

Half-life and Clearance Variations

Direct pharmacokinetic parameters such as half-life and clearance for this compound are not widely reported across different species. However, inferences can be drawn from the pharmacokinetics of the parent compound, carprofen. The rate of formation and elimination of the glucuronide conjugate directly influences the half-life and clearance of carprofen.

Species-dependent variations in the clearance of the parent drug, carprofen, are indicative of differences in the efficiency of glucuronidation and subsequent excretion of the conjugate. For instance, the terminal half-life of carprofen is approximately 40 hours in dogs, while in humans it ranges from 13 to 26 hours, and in swine, it is even longer. nih.govnih.gov This suggests significant differences in the rate of formation and/or elimination of this compound among these species.

In horses, this compound appears in the plasma early and is transient, indicating rapid formation and clearance. biorxiv.org Conversely, in humans, high plasma concentrations of carprofen glucuronides are observed, which may suggest a slower clearance of the conjugate compared to other species. nih.gov

Interactive Data Table: Comparative Pharmacokinetics of Carprofen (Parent Compound) in Various Species

| Species | Half-life (t½) (hours) | Clearance (CL) |

| Swine | ~30-40 | Slower than other species |

| Dog | ~8-12 | - |

| Horse | ~18-22 | - |

| Human | ~10-12 | - |

| Cat | ~19-20 | - |

| Sheep | ~26 | - |

Note: This table reflects the pharmacokinetics of the parent compound, carprofen, as direct data for this compound is limited. The clearance in swine is noted as being comparatively slower. Specific clearance values are not consistently reported across all studies.

Differences in Excretion Patterns

The routes of excretion for this compound vary significantly among species, primarily involving biliary and renal pathways.

Humans: In humans, a significant portion of carprofen is eliminated as its ester glucuronide in the urine (65-70%). nih.govnih.govnih.gov The remainder is secreted as the glucuronide metabolite in the bile. nih.govnih.gov Due to enterohepatic circulation, where the glucuronide is hydrolyzed back to carprofen in the intestine and reabsorbed, only a fraction of the biliary metabolite is recovered in the feces. nih.govnih.gov

Dogs: In dogs, biliary secretion is the predominant route of elimination. nih.govnih.gov Approximately 70-80% of carprofen metabolites are excreted in the feces, with only 10-20% found in the urine. nih.gov The primary metabolite is the ester glucuronide. nih.govnih.gov

Horses: In horses, there is a strong selectivity for the biliary excretion of the S(+) enantiomer of this compound. nih.gov Bile concentrations of the glucuronides are high compared to plasma concentrations. biorxiv.org

Rats: Similar to dogs, rats primarily excrete carprofen and its metabolites via the feces (60-75%), with urinary excretion accounting for 20-30% of the dose. nih.govnih.gov

Mechanistic Basis for Species-Dependent Variations in Glucuronidation

The observed species-dependent differences in this compound metabolism and disposition are rooted in the variations of the enzymes responsible for glucuronidation and the genetic factors that control them.

UGT Enzyme Expression and Activity Divergence

Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation. The expression levels and substrate specificity of UGT isoforms differ significantly across species, leading to variations in the rate and stereoselectivity of carprofen glucuronidation. ymaws.com

In vitro studies using liver microsomes from various species (rat, dog, horse, sheep, and human) have shown that while the affinity of the enzyme for carprofen (Km) is similar, the maximum rate of the reaction (Vmax) varies substantially. ymaws.com The rat liver microsomes exhibited a high degree of stereoselective glucuronidation, favoring the R-enantiomer, whereas other species, including humans, showed low stereoselectivity. ymaws.com

The UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of many drugs, including NSAIDs. nih.govnih.gov Specifically, UGT2B7 has been identified as a key enzyme in the glucuronidation of several NSAIDs. nih.govnih.gov In dogs, high UGT2B activity has been observed, which may contribute to the efficient glucuronidation in this species. nih.gov Conversely, some species, like cats, have a known deficiency in certain UGT enzymes, leading to a limited capacity for glucuronidation of various compounds. researchgate.net While the specific UGT isoforms responsible for carprofen glucuronidation in swine have not been fully elucidated, the slower elimination of carprofen suggests a different UGT enzyme profile or activity level compared to other species. ncsu.edunih.govresearchgate.netmdpi.com

Genetic Factors Underlying Species-Specific Metabolic Capacities

The genetic makeup of an animal determines the expression and function of its UGT enzymes. Genetic polymorphisms within the UGT genes can lead to enzymes with altered activity, contributing to the inter-individual and inter-species variations in drug metabolism. researchgate.net

While specific genetic polymorphisms affecting carprofen glucuronidation in different species are not extensively documented, the principles of pharmacogenetics suggest they play a significant role. For example, variations in the genes encoding UGT1A and UGT2B families are known to influence the metabolism of numerous drugs. researchgate.net The differences in the number and type of UGT genes across species contribute to the observed variations in drug conjugation. For instance, dogs possess a larger number of UGT2B isozymes compared to cats and some marine mammals, which correlates with their higher glucuronidation capacity for certain substrates. nih.gov It is plausible that similar genetic differences underlie the observed variations in this compound metabolism among swine, dogs, horses, and humans. Further research into the specific UGT gene polymorphisms in these species is needed to fully understand the genetic basis for their different metabolic capacities for carprofen.

Analytical Methodologies for Carprofen Glucuronide Quantification

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the selective and sensitive analysis of carprofen (B1668582) glucuronide. These techniques separate the analyte from endogenous components in complex biological samples, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of carprofen and its metabolites. nih.govnih.gov A simple and rapid reverse-phase HPLC method has been developed for the estimation of carprofen in active pharmaceutical ingredients. ijcrt.org This method utilizes an Inertsil C8 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), methanol (B129727), and glacial acetic acid. ijcrt.org The detection is typically performed at a wavelength of 240 nm. ijcrt.org While this method is effective for the parent drug, the analysis of carprofen glucuronide often requires derivatization to improve its chromatographic properties and detection sensitivity. nih.gov

For the stereoselective disposition of carprofen, an HPLC assay was developed to determine the ratio of its enantiomers in biological fluids. nih.gov This procedure involves the extraction and purification of carprofen, followed by a derivatization reaction to form diastereomeric amides, which are then analyzed by HPLC with UV detection. nih.gov This highlights the adaptability of HPLC-UV methods for complex analyses involving carprofen and its conjugated metabolites like the glucuronide.

Table 1: HPLC-UV Method Parameters for Carprofen Analysis

| Parameter | Conditions |

| Column | Inertsil C8 (10 cm x 4.6mm, 3 µm) ijcrt.org |

| Mobile Phase | Water: Acetonitrile: Methanol: Glacial acetic acid (40: 40: 20: 0.2 v/v) ijcrt.org |

| Flow Rate | 1 ml/minute ijcrt.org |

| Column Temperature | 25ºC ijcrt.org |

| Detector | UV (Ultraviolet-Visible) ijcrt.org |

| Detection Wavelength | 240 nm ijcrt.org |

| Retention Time | Approximately 5 minutes ijcrt.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the technique of choice for the determination of NSAIDs, including carprofen and its glucuronide conjugate, in various biological matrices due to its high sensitivity and specificity. nih.govnih.gov This method is particularly advantageous for multi-residue analysis in complex samples like milk and muscle tissue. nih.govresearchgate.net

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple NSAIDs. nih.govresearchgate.net These methods often employ a C8 or C18 chromatographic column for separation. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate). nih.gov The mass spectrometric detection is performed in either negative or positive ion mode, depending on the analyte. nih.gov For confirmatory purposes, at least two multiple reaction monitoring (MRM) transitions are monitored per analyte. researchgate.net The validation of these methods is generally performed according to international guidelines, such as the European Commission Decision 2002/657/EC. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Conditions |

| Chromatographic Column | Luna C8 (3 µm, 2.1 × 150 mm) nih.gov |

| Mobile Phase | Gradient with Methanol/Acetonitrile and 0.01 M ammonium formate (B1220265) (pH 5.0) nih.gov |

| Ionization Mode | Negative and Positive Electrospray nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer vibgyorpublishers.org |

Capillary Gas Chromatography-Mass Spectrometry (GC-MS)

Capillary Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of carprofen and its metabolites, particularly in forensic and doping control contexts. researchgate.net Prior to GC-MS analysis, carprofen and its metabolites, including the glucuronide, often require hydrolysis and derivatization to increase their volatility and thermal stability. researchgate.netnih.gov Common derivatization techniques include silylation or methylation. researchgate.net

Following derivatization, the analytes are separated on a capillary column and detected by a mass spectrometer. researchgate.net The use of chemical ionization (CI) can provide molecular mass information, while electron ionization (EI) yields characteristic fragmentation patterns for structural elucidation. researchgate.net Deutromethylation-TMS derivatization has been used to distinguish between different types of metabolic modifications of carprofen. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) represents a family of electrokinetic separation methods that can be applied to the analysis of NSAIDs, including carprofen. wikipedia.orgnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. researchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the separation of acidic compounds like carprofen. researchgate.net

The separation in CE is based on the differential migration of charged analytes in an electric field. wikipedia.org For NSAIDs, which are typically anionic at neutral or basic pH, the separation is often carried out in a buffer system that allows for their effective migration and resolution. researchgate.net Nonaqueous electrolytes have also been investigated to improve the separation of various NSAIDs. nih.gov Detection is commonly performed using UV-Vis spectroscopy. researchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step in the analytical workflow for the quantification of this compound from biological matrices. The primary goal is to isolate the analyte of interest from interfering substances, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex samples prior to chromatographic analysis. thermofisher.com It is a versatile method that can be adapted for various analytes and matrices. nih.gov In the context of carprofen and its metabolites, SPE is employed to remove interfering compounds from biological fluids like urine and plasma. researchgate.net

The principle of SPE involves passing the liquid sample through a solid sorbent that retains the analyte of interest. thermofisher.com The interferences are then washed away, and the analyte is subsequently eluted with a suitable solvent. thermofisher.com Mixed-mode SPE cartridges are often used for the extraction of acidic drugs like carprofen from urine samples. researchgate.net The choice of the sorbent and elution solvents is crucial for achieving high recovery and clean extracts.

Other Purification Techniques

The purification of carprofen and its glucuronide metabolites is a critical step prior to quantification, ensuring the removal of interfering substances from complex biological matrices. One established method involves the purification of reference diastereomeric glucuronides of carprofen directly from human urine following the oral administration of the individual enantiomers. nih.gov This approach yields authentic standards necessary for the development and validation of analytical assays.

For the purification of the parent compound, carprofen, a patented fine purification method has been detailed. This process begins by dissolving crude carprofen in acetone, followed by the addition of triethylamine (B128534) at room temperature. google.com This mixture is allowed to stand, after which the resulting carprofen triethylamine salt is filtered and washed with additional acetone. google.com In a subsequent step, the wet salt product is mixed with 80% ethanol (B145695) and heated. google.com Neutralization is achieved by adding 5% reagent hydrochloric acid until the pH reaches 3-4. google.com After cooling, the purified carprofen is filtered, washed with purified water until the pH is between 6.5 and 7.5, and then dried. google.com This multi-step process involving salt formation and neutralization is effective for producing a highly purified form of the drug. google.com

Stereospecific Analytical Approaches

The analysis of carprofen and its metabolites is complicated by its chiral nature. Carprofen exists as (S)- and (R)-enantiomers, and when conjugated with glucuronic acid, it forms diastereomeric glucuronides. Quantifying these individual stereoisomers is essential for understanding the stereoselective metabolism and pharmacokinetics of the drug.

Direct and indirect methods have been developed for the stereospecific quantification of carprofen glucuronides.

A direct stereospecific high-performance liquid chromatography (HPLC) assay has been successfully used for analyzing carprofen glucuronides in biological fluids like plasma and urine. nih.govresearchgate.net This method utilizes a reverse-phase (C18) gradient system. The mobile phase typically consists of a mixture of acetonitrile and a tetrabutylammonium (B224687) hydroxide (B78521) buffer at a pH of 2.5, which allows for the direct separation of the diastereomeric glucuronides. nih.govresearchgate.net

Indirect approaches involve the chemical derivatization of the carprofen enantiomers to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. A common procedure involves reacting purified carprofen with a chiral derivatizing agent, such as l-(-)-alpha-methylbenzylamine, using 1,1'-carbonyldiimidazole (B1668759) as an intermediate. nih.govnih.gov This reaction creates two diastereomeric amides. nih.gov These derivatives can then be purified by extraction and subsequently separated and quantified by HPLC with UV detection. nih.gov Another variation of this indirect method uses thin-layer chromatography (TLC) for the separation of the diastereomers, followed by differential radiometric quantitation. nih.gov

Method Validation Parameters for Glucuronide Analysis

Rigorous method validation is imperative to ensure that analytical procedures for quantifying this compound are reliable, accurate, and reproducible. Key validation parameters include the limits of detection and quantification, accuracy, precision, and stability.

The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. For this compound and its parent compound, these limits vary depending on the analytical technique and the biological matrix being analyzed.

A direct HPLC assay for carprofen glucuronides established an LOD of 50 ng/mL in plasma and 200 ng/mL in urine. nih.govresearchgate.net More sensitive methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have achieved significantly lower LOQs for the parent compound, which is indicative of the potential sensitivity for its metabolites.

| Analyte | Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Carprofen Glucuronides | HPLC | Plasma | 50 ng/mL | - | nih.gov |

| Carprofen Glucuronides | HPLC | Urine | 200 ng/mL | - | nih.gov |

| Carprofen | LC | - | 0.066 µg/mL | 0.20 µg/mL | nih.govresearchgate.net |

| Carprofen Enantiomers | HPLC | Maternal Plasma | 0.01 µg/mL | 0.03 µg/mL | clinicaltheriogenology.net |

| Carprofen | LC-MS/MS | Plasma | 0.019 ppb (T1) / 0.060 ppb (T2) | 0.064 ppb (T1) / 0.199 ppb (T2) | mdpi.com |

| Carprofen Enantiomers | UHPLC-MS/MS | Fish Tissues | - | 2–10 ng/g | bohrium.com |

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. These parameters are typically assessed through intra-day (within a day) and inter-day (between days) variability, often expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

Analytical methods for carprofen and its glucuronides have demonstrated high levels of accuracy and precision. For a direct HPLC assay of carprofen glucuronides, the coefficients of variation for both intra- and inter-day variability did not exceed 12%. nih.govresearchgate.net For methods analyzing the parent enantiomers, accuracy has been reported to be within ±10% of the actual values, with recovery greater than 85%. avma.org

| Analyte | Parameter | Value | Source |

|---|---|---|---|

| Carprofen Glucuronides | Intra- and Inter-day Variability (%CV) | ≤ 12% | nih.govresearchgate.net |

| Carprofen Enantiomers | Accuracy | Within ± 10% of actual values | avma.org |

| Within-day Variation | < 9% | avma.org | |

| Between-day Variation | < 15% | avma.org | |

| Carprofen | Intra-day %CV | < 7.71% | mdpi.com |

| Inter-day %CV | < 7.01% | mdpi.com | |

| Intra-day Bias | < 2.98% | mdpi.com | |

| Inter-day Bias | < 2.44% | mdpi.com |

The stability of acyl glucuronides, such as this compound, is a major challenge in their analysis. These conjugates are known to be chemically reactive and can undergo degradation through processes like intramolecular acyl migration and hydrolysis, particularly under physiological conditions (pH 7.4, 37°C). researchgate.net

Reactivity and Stability of Carprofen Acyl Glucuronides

Chemical Lability and Degradation Pathways

The inherent chemical reactivity of the ester linkage in acyl glucuronides makes them susceptible to degradation through several pathways. researchgate.net The primary degradation routes for carprofen (B1668582) acyl glucuronides are hydrolysis of the ester glucuronide linkage and intramolecular acyl migration, which leads to the formation of isomers. nih.gov

The ester bond connecting carprofen to the glucuronic acid moiety can be cleaved through hydrolysis, which results in the regeneration of the parent drug, carprofen, and glucuronic acid. researchgate.netresearchgate.net This reaction is a common degradation pathway for acyl glucuronides. researchgate.net The rate of hydrolysis can be influenced by the surrounding chemical environment. nih.gov For instance, the presence of human serum albumin (HSA) has been shown to increase the hydrolysis of carprofen glucuronide conjugates for both of its enantiomers. researchgate.netnih.gov

In addition to hydrolysis, carprofen acyl glucuronides can undergo intramolecular acyl migration. nih.gov This process involves the movement of the carprofen acyl group from the C-1 hydroxyl group of the glucuronic acid to other hydroxyl groups on the sugar ring, leading to the formation of positional isomers, often referred to as isoglucuronides. nih.gov At physiological pH in buffer solutions, the degradation of carprofen acyl glucuronide is predominantly characterized by this acyl migration. researchgate.netnih.gov However, an acidic pH environment can reduce both hydrolysis and acyl migration, thereby enhancing the stability of the carprofen acyl glucuronides. researchgate.netnih.gov

Interaction with Biological Macromolecules

Carprofen acyl glucuronides have been shown to interact with biological macromolecules, most notably with human serum albumin (HSA), the most abundant protein in blood plasma. nih.govnih.gov These interactions can be both non-covalent and covalent and are stereoselective in nature. nih.govnih.gov

Interaction of this compound with HSA

| Aspect of Interaction | Observation | Reference |

|---|---|---|

| Binding Affinity | Considerable, but less than parent carprofen. (S)-glucuronide has higher affinity than (R)-glucuronide. | nih.gov |

| Primary Binding Site | Sudlow's site II | nih.govnih.gov |

| Effect on Hydrolysis | Increased hydrolysis for both enantiomers. | nih.gov |

| Effect on Acyl Migration | HSA protects R-carprofen glucuronide from migration. | nih.gov |

Carprofen acyl glucuronides can covalently bind to HSA, forming protein adducts. nih.gov This irreversible binding occurs rapidly at physiological pH and temperature (37°C). nih.gov The mechanism of this covalent binding is believed to be a nucleophilic attack, as suggested by the extreme rapidity of the reaction. nih.gov Studies have ruled out a Schiff base mechanism, as the addition of imine-trapping reagents did not alter the amount of carprofen adducts formed. nih.gov The extent of covalent binding of the R-carprofen glucuronide increases with pH, indicating the involvement of an alkaline group in the process. nih.gov Chemical modification studies of HSA suggest that tyrosine (Tyr), lysine (B10760008) (Lys), or arginine (Arg) residues within site II are primarily involved in this adduction. nih.gov

The degradation of this compound in the presence of HSA is stereoselective. nih.gov Hydrolysis is favored for the S-conjugate. researchgate.netnih.gov The hydrolytic activity of HSA towards carprofen glucuronides has been localized to site II, as dansylsarcosine, a specific ligand for this site, was found to impair the hydrolysis. nih.gov In contrast, ligands for sites I and III, dansylamide (B1669799) and digoxin (B3395198) respectively, had no effect. nih.gov The hydrolytic process is pH-dependent, with the extent of hydrolysis increasing significantly with a rise in pH, which points to the participation of basic amino acid residues. nih.gov Further investigation through chemical modification of HSA has implicated the major involvement of Tyr and Lys residues in the hydrolysis of the S-carprofen glucuronide, and other Lys residues for its diastereoisomer. nih.gov The covalent binding to HSA is also stereoselective, favoring the R-enantiomer glucuronide. nih.gov

Stereoselective Degradation of this compound by HSA

| Process | Favored Enantiomer/Conjugate | Involved Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrolysis | S-conjugate | Tyr and Lys for S-carprofen glucuronide; other Lys residues for its diastereoisomer. | researchgate.netnih.gov |

| Covalent Binding | R-enantiomer glucuronide | Tyr, Lys, or Arg in site II. | nih.gov |

Pharmacogenomic Considerations in Carprofen Glucuronidation

Genetic Polymorphisms Affecting UGT Enzymes Involved in Carprofen (B1668582) Metabolism

The glucuronidation of nonsteroidal anti-inflammatory drugs (NSAIDs), including carprofen, is primarily carried out by the UGT superfamily of enzymes. nih.govmdpi.com Research has indicated that multiple UGT enzymes are involved in the hepatic metabolism of NSAIDs, with UGT2B7 playing a major role in the glucuronidation of profens. nih.govresearchgate.net Other contributing enzymes may include UGT1A3, UGT1A9, and UGT2B4. nih.govresearchgate.net Genetic polymorphisms in the genes encoding these enzymes can alter their activity and, consequently, the metabolism of substrate drugs like carprofen.

Genetic variability in UGT genes is a well-established cause of interindividual differences in drug metabolism. mdpi.comnih.gov This variability can manifest as single nucleotide polymorphisms (SNPs), which are alterations in a single DNA base pair, or as gene copy number variations (CNVs), where sections of a gene are repeated.

While direct studies on the impact of specific UGT polymorphisms on carprofen glucuronidation are limited, research on other NSAIDs provides valuable insights. For instance, studies on flurbiprofen, another profen NSAID, have identified several functional SNPs in the UGT2B7 and UGT1A9 genes. nih.gov

For UGT2B7, notable SNPs include:

H268Y (802C>T) : This variant has been associated with a more than 14-fold decrease in the intrinsic clearance of flurbiprofen. nih.gov

D398N (1192G>A) : Similar to H268Y, this SNP also leads to a significant reduction in flurbiprofen clearance. nih.gov

A71S (211G>T) : This polymorphism has been shown to result in a greater than 2-fold lower intrinsic clearance of flurbiprofen. nih.gov

In the case of UGT1A9, the following SNPs have been shown to alter its metabolic activity towards flurbiprofen:

M33T (98T>C) : This variant almost completely abolishes the catalytic activity of the enzyme for flurbiprofen. nih.gov

C3Y (8G>A) : In contrast, this SNP has been shown to increase the intrinsic clearance of (S)-flurbiprofen by 1.6-fold. nih.gov

Given that carprofen is also a substrate for UGT2B7, it is plausible that these and other polymorphisms within the UGT2B7 gene, as well as in genes for other contributing UGTs, could similarly affect the formation of carprofen glucuronide. However, further research is needed to establish a direct correlation.

Table 1: Investigated UGT Polymorphisms and their Functional Impact on a Model Profen (Flurbiprofen)

| Gene | SNP | Amino Acid Change | Impact on Intrinsic Clearance (for Flurbiprofen) | Reference |

|---|---|---|---|---|

| UGT2B7 | 802C>T | H268Y | >14-fold decrease | nih.gov |

| UGT2B7 | 1192G>A | D398N | >14-fold decrease | nih.gov |

| UGT2B7 | 211G>T | A71S | >2-fold decrease | nih.gov |

| UGT1A9 | 98T>C | M33T | Near loss of catalytic activity | nih.gov |

| UGT1A9 | 8G>A | C3Y | 1.6-fold increase for (S)-enantiomer | nih.gov |

Predictive Pharmacogenomics for Glucuronidation Capacity

The ultimate goal of pharmacogenomics is to use an individual's genetic information to predict their response to a drug, thereby allowing for personalized therapeutic strategies. nih.gov In the context of carprofen, predictive pharmacogenomics would involve genotyping a patient for key variants in the UGT genes known to be involved in its metabolism.

Currently, pharmacogenomic testing is available for a number of drug-metabolizing enzymes, and the Food and Drug Administration (FDA) has included pharmacogenomic information in the labeling for over 100 drugs. pennmedicine.org While routine pharmacogenomic testing for NSAID metabolism is not yet standard clinical practice, the potential benefits are significant. nih.gov

By identifying an individual's UGT genotype, it may be possible to predict their glucuronidation capacity for carprofen. This could allow for the prospective identification of individuals who may be "poor metabolizers" and therefore at a higher risk of accumulating the drug. Such predictive testing could guide therapeutic decisions to optimize efficacy and minimize potential risks. However, more research is needed to fully elucidate the specific UGT variants that are clinically relevant for carprofen metabolism and to develop robust predictive models. southcarolinablues.com

Q & A

Q. What are the primary metabolic pathways of carprofen glucuronide, and how do species-specific differences influence its pharmacokinetics?

Carprofen undergoes glucuronidation to form an ester glucuronide, predominantly eliminated via biliary secretion in rats and dogs, while humans exhibit extensive enterohepatic circulation . In dogs, >70% of an intravenous dose is excreted in feces, whereas <15% appears in urine, contrasting with human metabolism . Methodologically, species comparisons require in vivo pharmacokinetic studies (e.g., plasma concentration-time profiles) combined with bile duct cannulation or fecal/urinary metabolite quantification using LC-MS/MS .

Q. Which enzymes are responsible for carprofen glucuronidation, and how can their activity be assayed in vitro?

UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9, are implicated in carprofen glucuronidation . Assays involve recombinant UGT isoforms incubated with carprofen and UDP-glucuronic acid, followed by LC-MS/MS quantification of the glucuronide. Competitive inhibition studies or siRNA knockdown in hepatocyte models can validate isoform specificity .

Q. What analytical methods are optimal for detecting and quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Derivatization techniques (e.g., trimethylsilylation) enhance detection of labile acyl glucuronides, while stable isotope-labeled internal standards (e.g., d₄-carprofen glucuronide) improve quantification accuracy . For structural confirmation, ¹H/²H NMR can resolve glucuronide positional isomers .

Advanced Research Questions

Q. How does the stereoselective binding of this compound to human serum albumin (HSA) affect its pharmacokinetics and toxicity?

this compound enantiomers exhibit differential binding affinities to HSA, influencing systemic exposure and tissue distribution. Circular dichroism or equilibrium dialysis with radiolabeled enantiomers can quantify binding constants. Computational docking studies (e.g., molecular dynamics simulations) further identify reactive amino acid residues (e.g., Lys199, Arg222) involved in stereoselective interactions .

Q. What experimental strategies address the instability of acyl glucuronides like this compound during sample preparation?

Acyl glucuronides are prone to hydrolysis and intramolecular rearrangement. Strategies include:

Q. How can Bayesian analysis of ²H-glucuronide enrichment refine flux measurements in hepatic glucose production studies?

Bayesian Markov Chain Monte Carlo (MCMC) simulations integrate positional ²H-enrichment data from glucuronides (e.g., acetaminophen glucuronide) to estimate gluconeogenesis/glycogenolysis contributions. This approach accounts for isotopic dilution and enzyme zonation heterogeneity in the liver . Key steps include:

- Derivatizing urinary glucuronides to methyl acetates for ²H-NMR.

- Applying MCMC with 50 independent chains to model posterior probability distributions of metabolic fluxes .

Q. What contradictions exist in the literature regarding this compound’s role in COX-2 selectivity across species?

While carprofen is a non-selective COX inhibitor in humans, it shows COX-2 preference in dogs (6-fold selectivity in whole-blood assays) . Discrepancies arise from interspecies variations in COX isoform expression and glucuronide-mediated drug-protein binding. Resolving these requires:

- Comparative COX inhibition assays (e.g., whole-blood COX-1/COX-2 activity).

- Pharmacodynamic modeling of unbound (free) this compound concentrations .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s potential as a biomarker for drug-drug interactions?

- In vitro : Co-incubate carprofen with probe substrates (e.g., midazolam for CYP3A4, warfarin for UGTs) in hepatocyte or microsomal systems.

- In vivo : Conduct crossover studies in animal models, measuring glucuronide/free carprofen ratios before/after co-administration with UGT inhibitors (e.g., probenecid) .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s metabolic stability?

- Use mixed-effects models to account for inter-individual variability in glucuronidation rates.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare degradation kinetics across pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.